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Compound of Interest

Compound Name:
5-Chloro-2-fluoro-3-

methoxypyridine

CAS No.: 1227580-27-9

Cat. No.: B1458161

Get Quote

CAS Number: 1227580-27-9 Molecular Formula:

Molecular Weight: 161.56 g/mol Date: October 26, 2023 Author: Senior Application Scientist,
Chemical Development Group

Executive Summary & Reactivity Profile
This application note details the experimental handling and functionalization of 5-Chloro-2-
fluoro-3-methoxypyridine, a high-value scaffold for medicinal chemistry (kinase inhibitors)

and agrochemical discovery.

The molecule exhibits orthogonal reactivity, allowing for sequential, regioselective

functionalization. The distinct electronic environments of the halogenated positions enable

researchers to "program" the synthesis order without protecting groups.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Reactivity Map
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Figure 1: Orthogonal reactivity map showing the three primary vectors for diversifying the

scaffold.

Safety & Handling (Pre-Experimental)
Hazard Identification: This compound is a fluorinated pyridine. While stable, it can release

Fluoride ions (

) or Hydrogen Fluoride (
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) under extreme acidic hydrolysis or combustion. Standard PPE (gloves, goggles, fume
hood) is mandatory.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The C5-Cl bond is stable,

but the C2-F bond is sensitive to moisture over long periods (hydrolysis to pyridinone).

Reaction Safety: When performing

with volatile amines, pressure buildup in sealed vials is a risk. Use pressure-rated vessels.

Module 1: C2-Functionalization ( )
Objective: Selective displacement of the C2-Fluorine atom by a nucleophile (amine or alkoxide)

while leaving the C5-Chlorine and C3-Methoxy groups intact.

Mechanistic Insight
The C2 position is the most electrophilic site. The reaction proceeds via an addition-elimination

mechanism. The 3-Methoxy group is an Electron Donating Group (EDG), which typically

deactivates

. However, the 2-Fluoro/1-Nitrogen interaction is sufficiently activating to overcome this.

Critical Control: Avoid strong bases (like n-BuLi) that might attack the ring or cause halogen

dance. Use mild inorganic bases or excess amine.

Protocol: Synthesis of 2-Amino-5-chloro-3-
methoxypyridine Derivatives
Reagents:

Substrate: 5-Chloro-2-fluoro-3-methoxypyridine (1.0 equiv)[1]

Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)

Base:

(2.0 equiv) or DIPEA (2.5 equiv)
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Solvent: DMSO (preferred for rate) or NMP.

Step-by-Step Workflow:

Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substrate

(100 mg, 0.62 mmol) in anhydrous DMSO (2.0 mL).

Addition: Add

(171 mg, 1.24 mmol) followed by the amine (e.g., Morpholine, 0.75 mmol).

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a more polar spot.

Workup:

Cool to room temperature (RT).

Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

Wash combined organics with brine (to remove DMSO).

Dry over

, filter, and concentrate.

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Data Validation:

1H NMR: Loss of the specific coupling pattern associated with 2-F (if visible). Appearance of

amine signals.[2]

MS (ESI): Observe [M+H]+ corresponding to Product (Substrate - F + Nucleophile).
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Module 2: C5-Functionalization (Suzuki-Miyaura
Coupling)
Objective: Formation of C-C bonds at the C5 position.

Mechanistic Insight
The C5-Cl bond is less reactive than C-Br or C-I but can be activated by electron-rich

phosphine ligands (e.g., SPhos, XPhos, or

).

Selectivity: If the C2-F is still present, mild bases (Carbonates, Phosphates) must be used.

Strong hydroxide bases or alkoxides could displace the C2-F (side reaction:

by -OH or -OR).

Protocol: C5-Arylation
Reagents:

Substrate: 5-Chloro-2-fluoro-3-methoxypyridine (1.0 equiv)[1]

Boronic Acid:

(1.5 equiv)

Catalyst:

(5 mol%) or

/ SPhos.

Base:

(2.0 equiv, 2M aqueous solution).

Solvent: 1,4-Dioxane.

Step-by-Step Workflow:
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Degassing: Charge a microwave vial with Substrate, Boronic Acid, and Catalyst. Seal and

purge with Argon for 5 minutes.

Solvent Addition: Add degassed 1,4-Dioxane and aqueous

.

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1-2 hours.

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract

and purify via chromatography.

Module 3: C4-Functionalization (Directed Ortho
Metallation - DoM)
Objective: Regioselective functionalization of the C4 position (between OMe and Cl). This is the

most advanced and sensitive protocol.

Mechanistic Insight
The C4 proton is located between two directing groups:

3-OMe: Strong coordination to Li (Directing Metalation Group).

5-Cl: Inductive acidification (

). This "cooperative effect" makes C4 significantly more acidic than C6.

Base Selection:LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required. n-BuLi is unsafe

here because it acts as a nucleophile and will attack C2-F (

) rather than deprotonate C4. LiTMP is bulky and non-nucleophilic.

Protocol: C4-Iodination (or Formylation)
Reagents:

Substrate: 5-Chloro-2-fluoro-3-methoxypyridine.[1][3][4][5][6]
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Base: LiTMP (Generated in situ from TMP and n-BuLi).

Electrophile: Iodine (

) or DMF.

Solvent: Anhydrous THF.

Experimental Flowchart (DOT):

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Workflow for the regioselective C4-lithiation using LiTMP.

Detailed Steps:

Base Prep: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2

equiv) in THF. Cool to -78°C. Dropwise add n-BuLi (1.2 equiv). Stir for 30 min at 0°C, then

re-cool to -78°C.

Metallation: Dissolve 5-Chloro-2-fluoro-3-methoxypyridine (1.0 equiv) in THF and add

dropwise to the LiTMP solution at -78°C.

Critical: Keep T < -70°C to prevent benzyne formation or scrambling.

Stir for 45–60 minutes. The solution often turns yellow/orange.
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Quench: Add the electrophile (e.g.,

in THF) rapidly.

Warm Up: Allow the reaction to warm to RT naturally.

Workup: Quench with saturated

. Extract with EtOAc.

Troubleshooting & Optimization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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